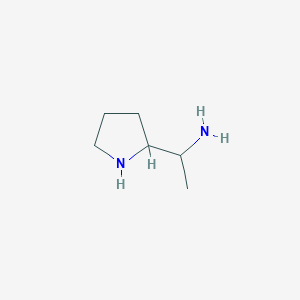
2-chloro-N-(4-hydroxy-3-methylphenyl)-N-(pyridin-3-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(4-hydroxy-3-methylphenyl)-N-(pyridin-3-ylmethyl)acetamide, also known as Cmpd-7, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of acetamides and is synthesized through a multistep process involving various reagents and catalysts.
Wirkmechanismus
The mechanism of action of 2-chloro-N-(4-hydroxy-3-methylphenyl)-N-(pyridin-3-ylmethyl)acetamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and pathways involved in cancer cell growth and neurodegeneration. Specifically, 2-chloro-N-(4-hydroxy-3-methylphenyl)-N-(pyridin-3-ylmethyl)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDAC activity, 2-chloro-N-(4-hydroxy-3-methylphenyl)-N-(pyridin-3-ylmethyl)acetamide may alter the expression of genes involved in cancer cell growth and neurodegeneration, leading to therapeutic effects.
Biochemical and physiological effects:
2-chloro-N-(4-hydroxy-3-methylphenyl)-N-(pyridin-3-ylmethyl)acetamide has been shown to have a variety of biochemical and physiological effects, including inhibition of cancer cell growth and proliferation, induction of apoptosis (programmed cell death) in cancer cells, and modulation of gene expression. Additionally, 2-chloro-N-(4-hydroxy-3-methylphenyl)-N-(pyridin-3-ylmethyl)acetamide has been shown to have neuroprotective effects, including the prevention of neuronal death and the reduction of oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-chloro-N-(4-hydroxy-3-methylphenyl)-N-(pyridin-3-ylmethyl)acetamide for lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Additionally, 2-chloro-N-(4-hydroxy-3-methylphenyl)-N-(pyridin-3-ylmethyl)acetamide has been extensively studied in vitro and in vivo, providing a wealth of data on its potential therapeutic applications. However, one limitation of 2-chloro-N-(4-hydroxy-3-methylphenyl)-N-(pyridin-3-ylmethyl)acetamide is its relatively low solubility, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 2-chloro-N-(4-hydroxy-3-methylphenyl)-N-(pyridin-3-ylmethyl)acetamide. One potential area of study is the development of more potent and selective HDAC inhibitors based on the structure of 2-chloro-N-(4-hydroxy-3-methylphenyl)-N-(pyridin-3-ylmethyl)acetamide. Additionally, further investigation is needed to fully understand the mechanism of action of 2-chloro-N-(4-hydroxy-3-methylphenyl)-N-(pyridin-3-ylmethyl)acetamide and its potential therapeutic applications. Finally, studies are needed to evaluate the safety and efficacy of 2-chloro-N-(4-hydroxy-3-methylphenyl)-N-(pyridin-3-ylmethyl)acetamide in human clinical trials.
Synthesemethoden
The synthesis of 2-chloro-N-(4-hydroxy-3-methylphenyl)-N-(pyridin-3-ylmethyl)acetamide involves several steps, including the reaction of 4-hydroxy-3-methylbenzaldehyde with pyridine-3-carboxaldehyde to form 4-(pyridin-3-ylmethyl)-2-hydroxy-3-methylbenzaldehyde. This intermediate is then reacted with chloroacetyl chloride in the presence of triethylamine to form 2-chloro-N-(4-hydroxy-3-methylphenyl)-N-(pyridin-3-ylmethyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(4-hydroxy-3-methylphenyl)-N-(pyridin-3-ylmethyl)acetamide has been extensively studied for its potential therapeutic applications. In particular, it has shown promise as an anti-cancer agent, with studies demonstrating its ability to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, 2-chloro-N-(4-hydroxy-3-methylphenyl)-N-(pyridin-3-ylmethyl)acetamide has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-chloro-N-(4-hydroxy-3-methylphenyl)-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-11-7-13(4-5-14(11)19)18(15(20)8-16)10-12-3-2-6-17-9-12/h2-7,9,19H,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CILQNEJZYCGUSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(CC2=CN=CC=C2)C(=O)CCl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53416871 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



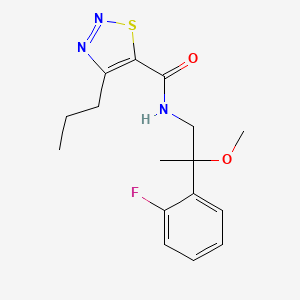
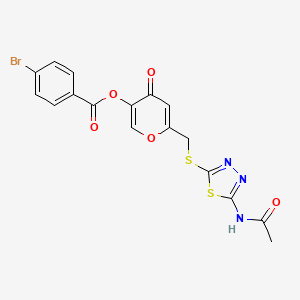
![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2416943.png)
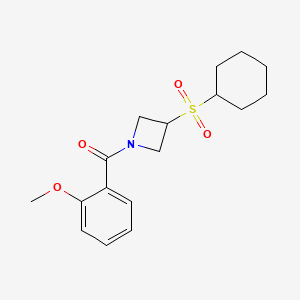

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-bromonicotinamide](/img/structure/B2416948.png)
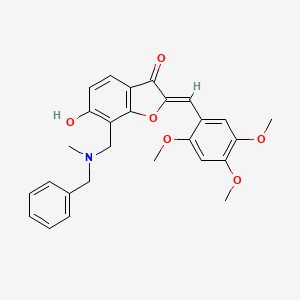
![N~3~-cyclopropyl-6-{3-[(2-hydroxy-5-methylbenzyl)amino]-1-pyrrolidinyl}nicotinamide](/img/structure/B2416950.png)
![N-(4-(N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2416953.png)
![11-Propan-2-yl-3-oxa-9-azaspiro[5.5]undecane;hydrochloride](/img/structure/B2416960.png)
![8-fluoro-4-(4-isopropylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2416961.png)
